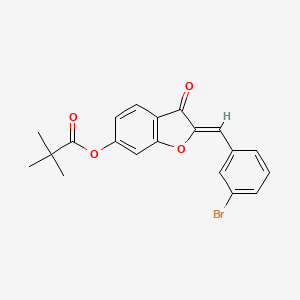![molecular formula C14H11ClFN3OS2 B12194159 3-chloro-6-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B12194159.png)
3-chloro-6-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-6-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
The synthesis of 3-chloro-6-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-chlorobenzene and thiourea, under basic conditions.
Introduction of the Fluoro and Chloro Groups: The fluoro and chloro substituents can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like fluorine gas or N-fluorobenzenesulfonimide for fluorination and thionyl chloride for chlorination.
Formation of the Thiadiazole Ring: The thiadiazole ring can be formed by reacting the intermediate with a suitable reagent, such as thiosemicarbazide, under acidic conditions.
Amidation Reaction: The final step involves the amidation reaction, where the carboxylic acid group of the benzothiophene derivative is reacted with an amine, such as isopropylamine, to form the desired carboxamide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
3-chloro-6-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-6-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-6-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
3-chloro-6-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
Benzothiophene Derivatives: Compounds like 2-chloro-6-fluoro-1-benzothiophene and 3-chloro-1-benzothiophene share structural similarities but differ in their substituents and biological activities.
Thiadiazole Derivatives: Compounds like 5-(propan-2-yl)-1,3,4-thiadiazole-2-thiol and 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine have similar thiadiazole rings but differ in their functional groups and applications.
Properties
Molecular Formula |
C14H11ClFN3OS2 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
3-chloro-6-fluoro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H11ClFN3OS2/c1-6(2)13-18-19-14(22-13)17-12(20)11-10(15)8-4-3-7(16)5-9(8)21-11/h3-6H,1-2H3,(H,17,19,20) |
InChI Key |
CJKRGUJHQWJIHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12194079.png)
![4-Chloro-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12194081.png)
![(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12194087.png)

![1-(2,4-Dimethylphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B12194103.png)



![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B12194126.png)
![[6-(4-Fluorophenyl)thiopheno[2,3-e]pyrimidin-4-yl](2-thienylmethyl)amine](/img/structure/B12194127.png)
![3-ethyl-9-[2-(4-fluorophenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12194134.png)
![2-[(2-methylpropyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12194147.png)
![(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B12194166.png)
![4-(Diphenylmethyl)-1-[(4-phenylphenyl)sulfonyl]piperazine](/img/structure/B12194173.png)
